2-Amino-7-chloro-8-methyl-3-phenylquinoline hydrochloride

Catalog No.
S14263179
CAS No.
1172479-00-3
M.F
C16H14Cl2N2
M. Wt
305.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-7-chloro-8-methyl-3-phenylquinoline hydroc...

CAS Number

1172479-00-3

Product Name

2-Amino-7-chloro-8-methyl-3-phenylquinoline hydrochloride

IUPAC Name

7-chloro-8-methyl-3-phenylquinolin-2-amine;hydrochloride

Molecular Formula

C16H14Cl2N2

Molecular Weight

305.2 g/mol

InChI

InChI=1S/C16H13ClN2.ClH/c1-10-14(17)8-7-12-9-13(16(18)19-15(10)12)11-5-3-2-4-6-11;/h2-9H,1H3,(H2,18,19);1H

InChI Key

NTKDQCISFBLYNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC(=C(N=C12)N)C3=CC=CC=C3)Cl.Cl

2-Amino-7-chloro-8-methyl-3-phenylquinoline hydrochloride is a chemical compound characterized by its unique quinoline structure, which features a fused bicyclic aromatic system. The molecular formula of this compound is C16H14ClN2C_{16}H_{14}ClN_2 with a molecular weight of approximately 286.76 g/mol. The presence of an amino group at the 2-position and a methyl group at the 8-position, along with a chloro substituent at the 7-position, contributes to its distinctive properties and reactivity. The hydrochloride salt form enhances its solubility in water, making it suitable for various chemical and biological applications.

Due to its functional groups:

  • Oxidation: This compound can be oxidized to form various quinoline derivatives.
  • Reduction: Reduction reactions can yield different amine derivatives.
  • Substitution: The amino or methyl groups can be substituted with other functional groups, leading to diverse derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions are typically controlled to achieve desired products.

Research indicates that 2-Amino-7-chloro-8-methyl-3-phenylquinoline hydrochloride exhibits significant biological activities. It has been studied for its potential in modulating biological pathways related to inflammation and apoptosis. Preliminary studies suggest that it may interact with proteins involved in cancer pathways, indicating possible therapeutic effects. Its structural features may enhance its biological activity compared to other derivatives .

The synthesis of 2-Amino-7-chloro-8-methyl-3-phenylquinoline hydrochloride typically involves several steps:

  • Starting Materials: The synthesis often begins with 2-aminoquinoline as a base.
  • Substituent Introduction: Methyl and phenyl groups are introduced under specific conditions, often utilizing solvents like ethanol or methanol.
  • Formation of Hydrochloride Salt: The free base is treated with hydrochloric acid to form the hydrochloride salt.

Industrial methods may involve automated reactors for large-scale production, ensuring purity and consistency through purification techniques such as recrystallization or chromatography .

2-Amino-7-chloro-8-methyl-3-phenylquinoline hydrochloride finds applications primarily in medicinal chemistry and biological research. Its unique structural features make it valuable for exploring new therapeutic pathways, particularly in the development of drugs targeting cancer and inflammatory diseases. Additionally, it serves as a tool in proteomics research due to its ability to interact with various biological targets .

Interaction studies involving 2-Amino-7-chloro-8-methyl-3-phenylquinoline hydrochloride focus on its binding affinities with enzymes and receptors. These studies suggest that the compound may have significant interactions with proteins involved in critical biological pathways, potentially leading to therapeutic applications. Further investigations are necessary to clarify these interactions and their implications for drug design .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-Amino-7-chloro-8-methyl-3-phenylquinoline hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Amino-7-chloro-3-phenylquinoline hydrochlorideC15H13ClN2C_{15}H_{13}ClN_2Contains chlorine; studied for similar biological activities
2-Amino-7-fluoro-3-phenylquinoline hydrochlorideC15H13FN2C_{15}H_{13}FN_2Fluorine substitution may alter pharmacokinetics
2-Amino-7-methoxy-3-phenylquinoline hydrochlorideC16H15N2OC_{16}H_{15}N_2OMethoxy group introduces different reactivity patterns

The uniqueness of 2-Amino-7-chloro-8-methyl-3-phenylquinoline hydrochloride lies in its specific combination of functional groups and methyl substitution on the quinoline ring, which may enhance its biological activity compared to other derivatives. This specific configuration could lead to distinct pharmacological profiles, making it a candidate for further research in drug development.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

304.0534038 g/mol

Monoisotopic Mass

304.0534038 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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